
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide
描述
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide, also known as GW501516, is a synthetic chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). This compound has gained significant attention in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and cardiovascular disease.
作用机制
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide acts as a PPAR-delta agonist, which leads to the activation of several genes involved in oxidative metabolism. This results in an increase in the number of mitochondria and the expression of genes involved in fatty acid oxidation. Additionally, N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has been shown to increase the expression of genes involved in glucose uptake and utilization, which may contribute to its anti-diabetic effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and anti-tumor activity. It has also been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of type 2 diabetes.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity. However, there are also limitations to its use, including potential toxicity and the need for careful dosing and monitoring.
未来方向
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide, including further investigation of its effects on endurance and performance in athletes, its potential as a treatment for cardiovascular disease and type 2 diabetes, and its anti-tumor activity in various types of cancer. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly with regard to long-term use and potential side effects.
科学研究应用
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its potential therapeutic applications. In sports medicine, it has been shown to enhance endurance and improve performance by increasing the expression of genes involved in oxidative metabolism. In cancer research, it has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, it has been shown to improve lipid metabolism and reduce inflammation.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-5-3-6-16(11-13)22-10-4-7-18(21)20-17-9-8-15(19)12-14(17)2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKARPZSVNFEXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



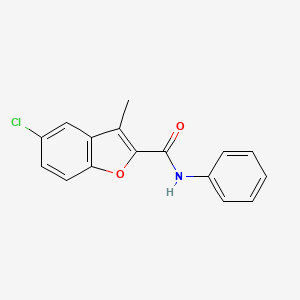
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4722045.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4722051.png)
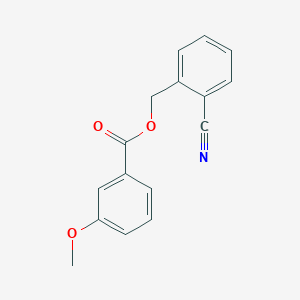
![N-(3-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4722061.png)
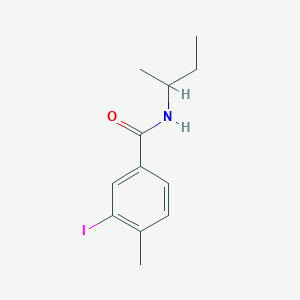
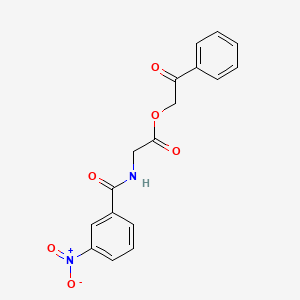
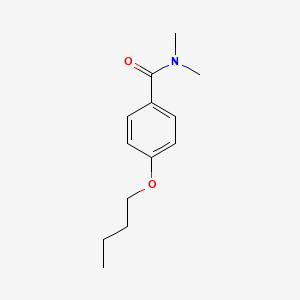
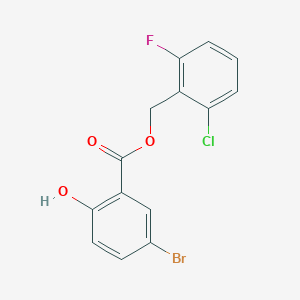
![3,3'-[1,2-ethanediylbis(thio)]bis(5-butyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4722113.png)
![3-amino-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4722119.png)
![3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4722136.png)
![7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4722139.png)
